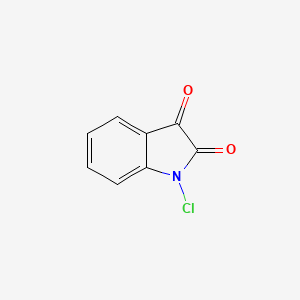

1-Chloro-2,3-indoledione

Beschreibung

Contextualization within Indole (B1671886) Derivative Chemistry

Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis of numerous natural products and synthetically important molecules. nih.govnumberanalytics.combohrium.com The inherent reactivity of the indole nucleus allows for extensive chemical modification, leading to a vast array of compounds with diverse applications. nih.gov

Isatin (B1672199) (1H-indole-2,3-dione) is a prominent member of the indole family, first discovered in 1840 through the oxidation of indigo. semanticscholar.org It is recognized as a privileged scaffold in organic synthesis, serving as a versatile building block for the construction of complex heterocyclic systems. semanticscholar.orgresearchgate.net The isatin core features a fused benzene (B151609) and pyrrole (B145914) ring system, with carbonyl groups at the 2 and 3 positions of the pyrrolidine (B122466) ring, making it a valuable precursor for a wide range of chemical transformations. nih.govdergipark.org.tr

The unique structural features of isatin, including its electrophilic and nucleophilic sites, allow for functionalization at the nitrogen atom, the carbonyl groups, and the aromatic ring. researchgate.netdergipark.org.tr This versatility has led to its use in the synthesis of various biologically significant molecules, including spirooxindoles. semanticscholar.orgresearchgate.net The chemical reactivity and commercial availability of isatin have cemented its importance as a starting material in numerous synthetic endeavors. researchgate.net

Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental transformation in organic synthesis. mt.com This process can significantly alter the electronic properties and reactivity of the substrate. mt.com In the context of isatin chemistry, halogenation serves as a strategic tool to modulate the reactivity of the indole core.

The introduction of a chlorine atom, for instance, can influence the molecule's electrophilicity and provide a handle for further synthetic modifications through cross-coupling reactions. mdpi.com The position of the halogen on the isatin scaffold is crucial, as it can direct subsequent reactions and ultimately determine the structure and properties of the final product. For example, the chlorination of isatin can yield different chlorinated products, and the presence and position of the chlorine atom can impact the biological activity of the resulting derivatives. acs.org The halogenation of indoles can be controlled to selectively produce compounds such as 3-chloro-indoles or 3,3-dichloro-2-oxindoles by choosing appropriate reaction conditions. organic-chemistry.org

Research Landscape and Scholarly Significance of 1-Chloro-2,3-indoledione

This compound, also known as 1-chloroisatin, is an N-halogenated derivative of isatin. The presence of the chlorine atom on the nitrogen of the lactam ring imparts unique reactivity to the molecule, distinguishing it from its parent compound, isatin. This modification makes this compound a subject of interest in synthetic organic chemistry.

Research involving this compound often focuses on its utility as a reactive intermediate in the synthesis of more complex heterocyclic structures. The N-Cl bond can act as a source of electrophilic chlorine or participate in various cyclization and rearrangement reactions. Its chemical properties, such as its molecular weight of 181.58 g/mol and its chemical formula C₈H₄ClNO₂, are well-defined. chemscene.com The study of such specific derivatives contributes to the broader understanding of how functional group modifications can fine-tune the chemical behavior of the isatin scaffold, paving the way for the design of novel compounds.

Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄ClNO₂ | chemscene.com |

| Molecular Weight | 181.58 g/mol | chemscene.com |

| IUPAC Name | 1-chloroindole-2,3-dione | |

| CAS Number | 2959-03-7 | chemscene.com |

| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2Cl | chemscene.com |

Table of Mentioned Compounds

| Compound Name | Other Names |

|---|---|

| This compound | 1-Chloroisatin, 1-Chloro-1H-indole-2,3-dione |

| Isatin | 1H-indole-2,3-dione, 2,3-Dioxoindoline |

| Indole | 1H-Indole, 2,3-Benzopyrrole |

| 3-chloro-indole | |

| 3,3-dichloro-2-oxindole |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloroindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-10-6-4-2-1-3-5(6)7(11)8(10)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPFGHSOYPBCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183770 | |

| Record name | 1-Chloro-2,3-indoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2959-03-7 | |

| Record name | 1-Chloro-2,3-indoledione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002959037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2,3-indoledione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Chloro 2,3 Indoledione and Its N Substituted Analogues

Foundational Synthetic Approaches to the Isatin (B1672199) Nucleus

The synthesis of the isatin (1H-indole-2,3-dione) framework is a cornerstone of organic chemistry, with several classical methods having been developed and refined over the years. These approaches provide the essential precursor for subsequent N-chlorination.

Overview of the Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is one of the oldest and most direct methods for preparing isatin. The process begins with the reaction of an aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate. ijaems.comresearchgate.net This initial step forms an α‐isonitrosoacetanilide intermediate. In the second step, this isolated intermediate undergoes electrophilic cyclization when treated with a strong acid, such as concentrated sulfuric acid, to yield the isatin core with reported yields often exceeding 75%. ijaems.comrsc.org

Despite its utility, the Sandmeyer method is not without limitations. The reaction conditions are harsh, and it is generally most effective for simple analogues. thieme-connect.com The synthesis may fail or provide low yields when the aniline precursor contains strong electron-donating groups. wright.edu Furthermore, when using meta-substituted anilines, the reaction often results in a mixture of 4- and 6-substituted isatin regioisomers, which can be difficult to separate. thieme-connect.comwright.edu

Exploration of the Stolle Isatin Synthesis

Considered a primary alternative to the Sandmeyer method, the Stolle synthesis is particularly effective for producing both substituted and unsubstituted isatins. researchgate.net This procedure involves the condensation of a primary or secondary arylamine with oxalyl chloride. rsc.org This reaction forms a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid. rsc.orgresearchgate.net Commonly used Lewis acids include aluminum trichloride (B1173362) (AlCl₃), boron trifluoride etherate (BF₃·Et₂O), and titanium tetrachloride (TiCl₄). rsc.org The Stolle synthesis is also valuable for preparing 1-aryl and polycyclic isatins. researchgate.net

A key advantage of the Stolle reaction is its applicability to a broader range of substrates compared to the Sandmeyer synthesis, including those with various substitutions on the aniline ring.

Analysis of the Gassman Isatin Synthesis Method

The Gassman isatin synthesis provides a versatile route that can accommodate anilines with either strongly electron-donating or electron-withdrawing groups. researchgate.net The synthesis proceeds through the formation of a 3-methylthio-2-oxindole intermediate. rsc.orgresearchgate.net This intermediate is then oxidized to afford the final isatin product. rsc.org

One variation of this method, particularly for anilines with electron-withdrawing groups, involves treating the aniline with tert-butyl hypochlorite (B82951) to form an N-chloroaniline intermediate at low temperatures. wright.edu This species reacts with a methylthioacetate ester to create an azasulfonium salt. wright.edu Subsequent treatment with a base induces a Sommelet-Hauser rearrangement to form a 3-methylthio-2-oxindole after acidification. wright.edu The final step involves the oxidative removal of the methylthio group, which can be achieved through chlorination with a reagent like N-chlorosuccinimide (NCS), followed by hydrolysis to yield the isatin. wright.edu

Targeted N-Chlorination Strategies for Indole-2,3-diones

The direct chlorination of the nitrogen atom of the isatin ring is a critical step in forming 1-chloro-2,3-indoledione. This transformation requires specific reagents that favor N-chlorination over chlorination of the aromatic ring.

The first reported N-chlorination of isatins was accomplished using sodium hypochlorite (NaClO) in acetic acid. researchgate.net This method was described as a convenient oxidation, and it was noted that when the isatin derivative has no substituent at the 7-position, N-chlorination is the favored outcome. researchgate.net Research has shown that in the presence of acetic acid, N-chlorination occurs, whereas using a stronger acid like sulfuric acid leads to chlorination on the aromatic ring. researchgate.net This suggests that the N-chlorinated product can act as an intermediate for aromatic ring chlorination under more acidic conditions. researchgate.net

The stability of the resulting N-chloroisatin can be transient, with a tendency to revert to the parent isatin over time, indicating its role as a reactive intermediate. researchgate.net The general conditions for this transformation are summarized in the table below.

| Starting Material | Chlorinating Agent | Solvent/Acid | Product | Reference |

| Isatin | Sodium Hypochlorite (NaClO) | Acetic Acid (HOAc) | N-Chloroisatin | researchgate.net |

| 5-Methylisatin | Sodium Hypochlorite (NaClO) | Acetic Acid (HOAc) | N-Chloro-5-methylisatin | researchgate.net |

Advanced Synthetic Protocols for this compound Derivatives

Modern synthetic chemistry has sought more efficient and versatile methods for constructing complex molecules like N-substituted isatins. Oxidative cyclization represents a powerful strategy to build the isatin core with concomitant or subsequent N-functionalization.

Oxidative Cyclization Routes

A highly efficient method for the synthesis of N-alkyl isatins involves the oxidative cyclization of N-alkyl 2-bromo or 2-chloro acetanilides. rsc.org This approach is attractive because the starting materials are readily accessible, and the operational simplicity of the reaction leads to high yields of the desired N-substituted isatins. rsc.org While the reaction can proceed without a metal catalyst for N-alkyl 2-bromo acetanilides, the best results are often obtained with a catalytic amount of copper(I) iodide (CuI). rsc.org

Another advanced protocol involves the I₂-DMSO-catalyzed regioselective synthesis of N-alkylated and N-arylated isatins. dergipark.org.tr This technique utilizes the dual C-H activation of 2-amino acetophenones, followed by an internal cyclization to form the isatin ring system. dergipark.org.tr Intramolecular oxidative cyclization of N-acyl anilines has also emerged as a significant method for accessing highly functionalized N-alkyl and N-aryl isatins. researchgate.net

These oxidative cyclization strategies provide robust and flexible pathways to N-substituted indole-2,3-diones, which are the direct precursors to their N-chloro analogues.

| Precursor Type | Key Reagents | Product Type | Key Features | Reference |

| N-Alkyl 2-haloacetanilides | CuI (catalyst) | N-Alkyl Isatins | Simple procedure, high yields | rsc.org |

| 2-Amino acetophenones | I₂-DMSO | N-Alkyl/N-Aryl Isatins | Regioselective, dual C-H activation | dergipark.org.tr |

| N-Acyl anilines | O₂, FeCl₃ (catalyst) | N-Alkyl/N-Aryl Isatins | Utilizes readily available substrates | researchgate.net |

Copper-Catalyzed Oxidative Cyclization of N-Alkyl 2-Haloacetanilides

A highly efficient method for the synthesis of N-alkyl isatins has been developed utilizing N-alkyl 2-bromo or 2-chloro acetanilides as starting materials. nih.gov This approach is valued for its operational simplicity and the high yields of the resulting isatin products. nih.gov While optimal results are typically achieved with a catalytic amount of copper(I) iodide (CuI), research has shown that the reactions involving N-alkyl 2-bromoacetanilides can also proceed effectively in the absence of a metal catalyst. nih.gov

The process involves an oxidative cyclization, and a variety of copper salts have been explored for their catalytic activity. In a related study on the synthesis of N-substituted isatins from arylacetamides, different copper catalysts were screened, demonstrating the versatility of copper in facilitating such transformations. rsc.org The synthesis of N-alkyl isatins from N-alkyldiazo(nitro)acetanilides has also been investigated, where Cu(MeCN)₄PF₆ was found to be an effective catalyst, producing isatins alongside isoindigoes. tandfonline.com In this context, other copper salts like CuCl, CuBr, CuI, and various hydrated copper(II) salts showed no catalytic activity. tandfonline.com

Table 1: Catalyst Screening for Cyclization of N-Alkyldiazo(nitro)acetanilides

| Catalyst | Solvent | Yield of Isatin (%) | Yield of Isoindigo (%) | Reference |

|---|---|---|---|---|

| Cu(MeCN)₄PF₆ | DCE | 24% | 55% | tandfonline.com |

| Cu(OAc)₂·H₂O | DCE | 18% | 6% | tandfonline.com |

| Cu(OTf)₂ | DCE | 15% | 13% | tandfonline.com |

| CuCl | DCE | - | - | tandfonline.com |

Metal-Free I2-DMSO Catalyzed Oxidative Cyclization of 2-Amino Acetophenones

A metal-free synthetic route to N-substituted isatins has been established using an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) catalytic system. semanticscholar.org This method proceeds via an intramolecular oxidative cyclization of 2-(aryl or alkyl amino)acetophenones. semanticscholar.org The reaction is believed to involve a dual C-H activation and subsequent internal cyclization to form the N-alkylated or N-arylated isatin products. semanticscholar.org

The proposed mechanism suggests that an initial iodination of the methyl ketone is followed by a Kornblum oxidation, leading to the formation of an aryl glyoxal (B1671930) intermediate. Subsequent annulation and elimination of HI yield the isatin product, with DMSO acting to oxidize the liberated HI to regenerate the iodine catalyst for the next cycle. This domino process offers an environmentally benign alternative to metal-catalyzed methods for accessing the isatin scaffold. acs.org

Annulation and Cyclocondensation Reactions

Synthetic Approaches Involving Aniline Derivatives, Hydroxylamine, and Trihalogen Acetaldehydes

One of the most classical and widely used methods for synthesizing the isatin core is the Sandmeyer isatin synthesis. chim.it This process is a two-step procedure that begins with the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate. chim.itdntb.gov.ua This initial step yields an isonitrosoacetanilide intermediate. dntb.gov.ua

In the second step, the isolated isonitrosoacetanilide undergoes cyclization in the presence of a strong acid, typically concentrated sulfuric acid. chim.itdntb.gov.ua Heating the intermediate in sulfuric acid effects the ring closure to produce the final isatin product. chim.it This method is robust, with yields often exceeding 75%. semanticscholar.org While effective for simple anilines, the process can be less efficient when the aniline precursors have an increased number and lipophilicity of substituents. chim.it

Table 2: Representative Two-Step Sandmeyer Isatin Synthesis

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | Aniline, Chloral hydrate, Hydroxylamine hydrochloride | Na₂SO₄, H₂O, HCl, Heat | Isonitrosoacetanilide | dntb.gov.ua |

| 2 | Isonitrosoacetanilide | Conc. H₂SO₄, 60-80°C | Isatin | chim.itdntb.gov.ua |

N-Alkylation of Halogenated Isatins via Phase Transfer Catalysis

N-substituted isatins, including halogenated variants, can be readily prepared through N-alkylation reactions facilitated by phase-transfer catalysis (PTC). This method typically involves the reaction of an isatin with an appropriate alkyl halide in the presence of a base and a phase-transfer catalyst. thieme-connect.de

Commonly, potassium carbonate (K₂CO₃) is used as the base in a solvent like N,N-dimethylformamide (DMF). thieme-connect.de A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), serves as the phase-transfer catalyst, which facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the reaction with the alkyl halide occurs. thieme-connect.dersc.org This technique has been successfully applied to produce a diverse range of N-alkylated isatin derivatives with high yields. thieme-connect.de Microwave irradiation has also been employed to expedite this process. thieme-connect.de

Derivatization at Reactive Centers

Synthesis of 2-Chloro-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

The reactive C3-carbonyl group of the isatin core is a common site for derivatization. One such derivatization is the synthesis of 2-Chloro-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide. This compound is prepared from an isatin hydrazone intermediate.

The synthesis involves reacting the appropriate isatin hydrazone with chloroacetyl chloride. The reaction is typically carried out in a dry, aprotic solvent such as benzene (B151609), and the mixture is heated under reflux to drive the reaction to completion. Anhydrous conditions are maintained, often by using a calcium chloride guard tube, to prevent hydrolysis of the acid chloride. The resulting product is a crystalline solid that can be purified by recrystallization.

Formation of 7-Chloroisatin (B1582877) Schiff Base Derivatives and Subsequent Cycloaddition Reactions

The chemical versatility of the isatin scaffold, particularly the reactive ketone at the C-3 position, allows for its effective conversion into a wide array of derivatives. Among these, Schiff bases, or imines, are crucial intermediates, serving as building blocks for the synthesis of complex heterocyclic systems through cycloaddition reactions. The introduction of a chlorine atom at the 7-position of the isatin ring influences the electronic properties of the molecule, impacting the reactivity of the resulting Schiff bases and the characteristics of the final products.

The synthesis of 7-chloroisatin Schiff bases is typically achieved through a condensation reaction between 7-chloro-1H-indole-2,3-dione and a primary aromatic amine. uobaghdad.edu.iqresearchgate.net This reaction is generally catalyzed by a few drops of glacial acetic acid and is carried out in a suitable solvent, such as N,N-dimethylformamide (DMF) or ethanol, often under reflux conditions for several hours. uobaghdad.edu.iqnih.gov The formation of the imine is confirmed by spectroscopic methods, notably by the appearance of a characteristic absorption band for the C=N group in the FTIR spectrum and the disappearance of the C=O stretching band of the isatin precursor. uobaghdad.edu.iq

The yields of these reactions are typically good to excellent, ranging from 83% to 95%, depending on the nature of the substituent on the aromatic amine. researchgate.net

Table 1: Synthesis of 7-Chloro-3-(arylimino)indolin-2-one Derivatives

| Aromatic Amine | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxyaniline | DMF | 10-12 | 83 | uobaghdad.edu.iq |

| 4-(Dimethylamino)aniline | DMF | 10-12 | 90 | researchgate.net |

| 4-Nitroaniline | DMF | 10-12 | 95 | researchgate.net |

These 7-chloroisatin Schiff bases are valuable precursors for various cycloaddition reactions, leading to the formation of spiro-heterocyclic systems, where one atom is common to both rings. The imine bond in the Schiff base acts as a dienophile or a dipolarophile in these reactions.

A significant application of these intermediates is in the Staudinger [2+2] cycloaddition reaction with ketenes to form β-lactams (azetidin-2-ones). For instance, the reaction of 7-chloroisatin Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields spiro[azetidine-2,3'-indoline]-2',4-diones. tandfonline.comnih.govrsc.org Similarly, reaction with phenyl isocyanate or phenyl isothiocyanate in DMF under reflux furnishes spiro-diazetidines and spiro-thiadiazetidines, respectively. uobaghdad.edu.iqresearchgate.netuobaghdad.edu.iq These reactions involve the [2+2] cycloaddition between the C=N bond of the Schiff base and the C=C or C=N bond of the reacting partner.

Another important class of cycloadditions is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. In this type of reaction, the Schiff base can react with a 1,3-dipole. For example, azomethine ylides, generated in situ from the reaction of an isatin derivative and an α-amino acid like sarcosine, undergo a [3+2] cycloaddition with various dipolarophiles to yield complex dispiro-pyrrolidine systems. nih.gov Research has also been conducted on the 1,3-dipolar cycloaddition of azomethine ylides with 2-cyclohexenone, catalyzed by organocatalysts, to produce polycyclic spirooxindoles with high stereoselectivity. oregonstate.edu While this specific example does not use a 7-chloroisatin derivative, it demonstrates the potential of isatin-derived Schiff bases in such transformations. The use of 7-chloroisatin in similar reactions has been noted to sometimes decrease enantioselectivity due to steric hindrance. oregonstate.edu

The synthesis of spiro-thiazolidinones can be achieved through the cycloaddition of the Schiff base with thioglycolic acid. nih.gov This reaction provides another avenue to spiro-heterocycles with potential biological activities.

Table 2: Cycloaddition Reactions of 7-Chloroisatin Schiff Base Derivatives

| Reactant | Reaction Type | Product | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenyl isocyanate | [2+2] Cycloaddition | Spiro-diazetidine-dione | DMF | 80 | researchgate.net |

| Phenyl isothiocyanate | [2+2] Cycloaddition | Spiro-thiadiazetidine-thione | DMF | 84 | uobaghdad.edu.iq |

| Chloroacetyl chloride / Et3N | [2+2] Cycloaddition | Spiro-azetidinone | DMF | - | tandfonline.com |

Reaction Mechanisms and Reactivity Profiles of 1 Chloro 2,3 Indoledione

Electrophilic and Nucleophilic Characteristics of the Indoledione Ring System

The reactivity of the 1-Chloro-2,3-indoledione molecule is dictated by the distribution of electron density across its bicyclic structure. The presence of two carbonyl groups at positions C2 (amide) and C3 (ketone) renders these carbon atoms electron-deficient and thus highly electrophilic. nih.gov Nucleophilic attack is a common reaction at these centers, with the C3 ketone typically being more reactive than the C2 amide carbonyl. nih.govwikipedia.org The strong electrophilic nature of the C3 carbon is a key factor in many of the compound's reactions, including additions and ring expansions. nih.gov

Conversely, the benzene (B151609) portion of the ring system is electron-rich and can act as a nucleophile, undergoing electrophilic aromatic substitution, typically at the C5 and C7 positions. wikipedia.orgnih.gov In the parent isatin (B1672199) molecule, the nitrogen atom of the lactam possesses a lone pair of electrons and can act as a nucleophile. nih.gov However, in this compound, the attachment of an electronegative chlorine atom to the nitrogen significantly alters its character, making the nitrogen atom electron-deficient and the N-Cl bond a potential source of electrophilic chlorine.

Reactivity at the N1-Chloro Position

The bond between the nitrogen atom (N1) and the chlorine atom is a key reactive site in this compound. N-halo compounds are known to serve as sources of electrophilic halogens ("Cl+"). This reactivity allows the N1-chloro position to participate in chlorination reactions where the chlorine atom is transferred to a nucleophilic substrate. While specific studies detailing the reactions at the N1-chloro position of this compound are specialized, the general principle of N-halo reagents suggests its capability to act as an electrophilic chlorinating agent. This functionality is crucial for syntheses that require the introduction of a chlorine atom onto another molecule.

Transformations at the C2 and C3 Carbonyl Centers

The dual carbonyl groups at the C2 and C3 positions are hubs of reactivity, undergoing various nucleophilic addition reactions. wikipedia.org The regioselectivity of these additions is influenced by the specific substituents on the isatin core and the reaction conditions employed. wikipedia.org The C3 ketone is particularly susceptible to attack by a wide range of nucleophiles, leading to a diverse array of substituted products.

A prominent reaction pathway for isatin and its derivatives involves the condensation of the C3-carbonyl group with various nucleophiles to form C3-substituted products. This reaction is a straightforward and efficient method for generating molecular diversity. For instance, the reaction with thiosemicarbazide (B42300) yields isatin-β-thiosemicarbazones, a class of compounds that has been extensively studied. nih.govreactionbiology.comnih.gov This condensation is typically carried out in boiling ethanol, sometimes with a few drops of glacial acetic acid to catalyze the reaction. researchgate.net Similarly, reactions with other nucleophiles like hydroxylamine (B1172632), primary amines, and hydrazines lead to the formation of oximinones, imines, and hydrazones, respectively.

Table 1: Formation of C3-Substituted Isatin Derivatives

| Reactant (Nucleophile) | Product Class | General Reaction |

|---|---|---|

| Thiosemicarbazide | Thiosemicarbazone | Isatin-C3=O + H₂N-NH-C(=S)NH₂ → Isatin-C3=N-NH-C(=S)NH₂ + H₂O |

| Hydroxylamine | Oximinone (Oxime) | Isatin-C3=O + H₂N-OH → Isatin-C3=N-OH + H₂O |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Isatin-C3=O + R-NH₂ → Isatin-C3=N-R + H₂O |

| Hydrazine (R-NH-NH₂) | Hydrazone | Isatin-C3=O + R-NH-NH₂ → Isatin-C3=N-NH-R + H₂O |

Cycloaddition Reactions of this compound Derivatives

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic compounds. Derivatives of this compound, particularly those substituted at the N1 position with unsaturated groups (dipolarophiles), are valuable substrates in these transformations. These reactions allow for the efficient assembly of complex, multi-ring heterocyclic systems.

The 1,3-dipolar cycloaddition is a widely used reaction that involves a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This method is a highly efficient route for synthesizing heterocyclic compounds with a high degree of regio- and stereoselectivity. wikipedia.orgnih.gov In the context of this compound, N-substituted derivatives, such as N-allyl or N-propargyl chloroisatins, can serve as the dipolarophile. These derivatives react with various 1,3-dipoles, like azomethine ylides or nitrile oxides, which are often generated in situ. mdpi.comnih.gov This strategy has been successfully employed to synthesize a variety of novel spiro-heterocyclic systems, where a new heterocyclic ring is fused to the isatin core at the C3 position. nih.govmdpi.com The reaction provides a direct pathway to structurally complex molecules, including spiro[indoline-pyrrolidine] and spirooxindole derivatives. nih.govmdpi.com

Table 2: Examples of 1,3-Dipolar Cycloadditions with Isatin Derivatives

| Isatin Derivative (Dipolarophile) | 1,3-Dipole | Resulting Heterocyclic System |

|---|---|---|

| N-Alkenyl Isatin | Azomethine Ylide | Spiro-pyrrolidine-oxindole |

| N-Alkynyl Isatin | Azide | Spiro-triazole-oxindole |

| N-Alkenyl Isatin | Nitrile Oxide | Spiro-isoxazoline-oxindole |

| Isatin-derived Azomethine Imine | α,β-Unsaturated Aldehyde | Spiro-pyridazine-oxindole ([3+3] cycloaddition) |

Stereochemical Aspects of Reactions Involving Chloroisatin Derivatives

Many reactions involving isatin derivatives, particularly cycloadditions, create new stereogenic centers. The stereochemical outcome of these reactions, including both diastereoselectivity and regioselectivity, is a critical aspect of their synthetic utility. In 1,3-dipolar cycloaddition reactions, the relative orientation of the dipole and the dipolarophile in the transition state determines the stereochemistry of the final product. nih.gov

Research has shown that these reactions can proceed with high levels of control, often yielding a single regioisomer with high diastereoselectivity. nih.gov For example, the cycloaddition of azomethine ylides to isatin-derived dipolarophiles can be highly selective, forming specific exo or endo products depending on the substituents and reaction conditions. nih.gov The regioselectivity and stereoselectivity can be influenced by steric and electronic factors of the reactants. mdpi.com Computational studies, such as Density Functional Theory (DFT), have been used to elucidate the reaction mechanisms and predict the observed stereochemical outcomes by analyzing the transition state structures. nih.gov This control over stereochemistry is crucial for the synthesis of specific isomers of complex molecules. acs.org

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular systems. These calculations are fundamental to understanding the intrinsic properties of 1-chloro-2,3-indoledione at the atomic level.

Density Functional Theory (DFT) Calculations on this compound and Analogues

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules due to its balance of accuracy and computational cost. d-nb.infomdpi.com DFT studies on isatin (B1672199) and its analogues, including halogenated derivatives, focus on determining optimized geometries, electronic properties, and spectroscopic features. niscpr.res.insemanticscholar.org

For this compound, DFT calculations using functionals like B3LYP with basis sets such as 6-31G(d,p) are employed to predict molecular geometry, vibrational frequencies, and electronic parameters. niscpr.res.in Key computed parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Comparative studies with other isatin analogues, such as 4-chloro-1H-indole-2,3-dione, reveal how the position of the chlorine atom influences the electronic distribution and reactivity of the entire molecule. researchgate.net For instance, the calculated heat of formation for 4-chloro-1H-indole is approximately 29.33-29.7 kcal/mol, providing a benchmark for assessing the thermodynamic stability of different chloro-isatin isomers. niscpr.res.in

Table 1: Selected DFT-Calculated Properties for Isatin Analogues Note: Data for this compound is inferred from typical DFT results for similar structures; specific values for this isomer were not available in the searched literature.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Heat of Formation (kcal/mol) |

| Indole (B1671886) | - | - | - | 37.2 - 37.5 niscpr.res.in |

| 4-chloro-1H-indole | - | - | - | 29.33 - 29.7 niscpr.res.in |

| Isatin (parent) | Value | Value | Value | Value |

| This compound | Predicted | Predicted | Predicted | Predicted |

Conformational Analysis and Molecular Stability Assessments

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For relatively rigid structures like this compound, the focus is often on the planarity of the ring system and the orientation of the N-chloro bond. researchgate.net The indole-2,3-dione core is largely planar. researchgate.net Theoretical calculations confirm that this planar conformation is the most stable, representing an energy minimum on the potential energy surface. nih.gov

Molecular stability is assessed through the calculation of thermodynamic parameters, such as the heat of formation. niscpr.res.in These theoretical studies help to understand the relative stabilities of different isomers and substituted analogues. The stability of a molecule is also related to its frontier molecular orbital energies (HOMO and LUMO); a larger energy gap generally implies greater stability. niscpr.res.in

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to study the behavior and properties of molecules.

In Silico Assessment of Molecular Properties

In silico methods are used to predict physicochemical properties that are important for understanding a molecule's behavior. For this compound, these properties can be calculated from its chemical structure.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Description |

| Molecular Weight | 181.575 g/mol guidechem.com | The mass of one mole of the compound. |

| Molecular Formula | C8H4ClNO2 guidechem.comnist.gov | The elemental composition of the molecule. |

| XLogP3-AA | 1.5 guidechem.com | A computed value for the octanol-water partition coefficient, indicating lipophilicity. |

| Hydrogen Bond Donor Count | 0 guidechem.com | The number of hydrogen atoms bonded to electronegative atoms. |

| Hydrogen Bond Acceptor Count | 2 guidechem.com | The number of electronegative atoms likely to accept hydrogen bonds. |

| Rotatable Bond Count | 0 guidechem.com | The number of bonds that can rotate freely. |

| Topological Polar Surface Area | 37.4 Ų guidechem.com | The surface area of polar atoms, related to membrane permeability. |

These computed properties are valuable in cheminformatics and drug discovery for filtering compound libraries and predicting ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.net

Molecular Docking Studies with Selected Protein Targets (e.g., VEGFR-2, ALR2)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how a small molecule, such as a drug candidate, might interact with a biological target like a protein.

The isatin (indole-2,3-dione) scaffold is a known "privileged structure" in medicinal chemistry and has been investigated as an inhibitor for various enzymes. Docking studies involving isatin derivatives are common, particularly with protein kinases like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govmdpi.com

In a typical docking study, the 3D structure of the target protein (e.g., VEGFR-2, obtained from the Protein Data Bank) is used as a receptor. nih.gov this compound or its analogues are then placed into the active site of the enzyme to calculate the most likely binding conformation and estimate the binding affinity (docking score). researchgate.netresearchgate.net For VEGFR-2, key interactions often involve hydrogen bonds with amino acid residues in the hinge region of the ATP-binding pocket. mdpi.com While specific docking results for this compound are not detailed in the available literature, studies on similar oxindole (B195798) derivatives show docking scores against VEGFR-2 ranging from -7.7 to -9.9 kcal/mol, indicating potentially strong binding. nih.govmdpi.com

Aldose reductase (ALR2) is another enzyme target where isatin derivatives have been studied. Docking simulations would explore how the carbonyl groups and the chlorinated indole ring of this compound fit into the ALR2 active site.

Mechanistic Insights from Theoretical Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. rsc.org For a reactive molecule like this compound, DFT can be used to model reaction pathways, such as cycloaddition reactions or nucleophilic substitutions. mdpi.comrsc.org

Elucidation of Reaction Pathways and Transition States

The elucidation of reaction pathways and the characterization of transition states are fundamental to understanding the chemical reactivity of a compound. For isatin derivatives, computational approaches, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surface of a reaction. nih.govsmu.edu These calculations help identify the most energetically favorable route from reactants to products by locating transition states—the highest energy points along a reaction coordinate. nih.govresearchgate.net

For example, DFT studies on derivatives like 1-allyl-5-chloroindoline-2,3-dione (B4394322) in 1,3-dipolar cycloaddition reactions have been used to elucidate the mechanism, reactivity, and selectivity of the synthesis. internationaljournalssrg.org Such theoretical studies can predict whether a reaction will proceed and with what regioselectivity, providing results that are consistent with experimental data. internationaljournalssrg.org The process involves optimizing the geometries of reactants, transition states, and products to calculate their relative energies and determine the activation energy barrier for the reaction. uchicago.edu While specific pathways for this compound are not extensively detailed in the available literature, the established methodologies used for its derivatives provide a clear framework for how its reactivity can be computationally explored.

Analysis of Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations are widely used to determine various electronic properties and reactivity descriptors for isatin derivatives. uobaghdad.edu.iqdlsu.edu.ph Key among these are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net For derivatives such as 5-chloro-1-(trimethylsilyl)-1H-indole-2,3-dione, DFT calculations have been employed to visualize the HOMO-LUMO distribution and calculate the energy gap, which helps in understanding the molecule's electronic transitions and potential as a reactant. researchgate.net

Another critical descriptor is the charge distribution, often analyzed using Mulliken population analysis. libretexts.orgwikipedia.org This method calculates the partial atomic charges on each atom in the molecule, offering insights into the electrostatic potential and identifying the most likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net In studies of isatin derivatives, Mulliken charge analysis helps to understand how heteroatoms like oxygen and nitrogen, with their negative charges, can act as active centers for interactions, such as adsorption onto a metal surface. niscpr.res.in

Table 1: Theoretical Electronic Properties of an Isatin Derivative This interactive table provides examples of quantum chemical parameters calculated for isatin derivatives in theoretical studies.

| Parameter | Description | Typical Focus of Analysis |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest a better inhibitor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest a better inhibitor. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A smaller gap suggests higher reactivity of the molecule. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences the adsorption process on surfaces. |

| Mulliken Charges | Partial charges on individual atoms | Identifies active sites for adsorption and chemical reactions. |

Adsorption Behavior and Surface Interaction Studies (e.g., Langmuir Adsorption Model for Corrosion Inhibition)

The study of adsorption behavior is particularly relevant for applications like corrosion inhibition, where molecules form a protective layer on a metal surface. Derivatives of this compound have been investigated as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net

The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface. This adsorption process is often analyzed using adsorption isotherms, with the Langmuir adsorption model being frequently applicable. nih.govijstr.org The Langmuir model assumes that a monolayer of the inhibitor is adsorbed onto a surface with a fixed number of equivalent active sites. researchgate.netresearchgate.net Studies on various chloro-isatin derivatives have shown that their adsorption on mild steel surfaces fits well with the Langmuir isotherm, indicating the formation of such a protective monolayer. researchgate.net

Electrochemical studies, such as potentiodynamic polarization, reveal that these compounds often function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The inhibition efficiency typically increases with the concentration of the inhibitor. For instance, studies on isatin-β-thiosemicarbazone derivatives show a significant increase in inhibition as concentration rises. researchgate.net Quantum chemical calculations complement these experimental findings by showing that the presence of heteroatoms (N, O) and the π-electrons in the ring system facilitates the adsorption of these molecules onto the d-orbitals of iron atoms on the steel surface. ijsr.netresearchgate.net

Table 2: Inhibition Efficiency of an Isatin Derivative at Different Concentrations This interactive table shows representative data on how the concentration of an isatin-based inhibitor affects its performance in a 20% H₂SO₄ solution, as determined by gravimetric measurements.

| Inhibitor Concentration (mg/L) | Surface Coverage (θ) | Inhibition Efficiency (η%) |

|---|---|---|

| 50 | 0.654 | 65.4 |

| 100 | 0.763 | 76.3 |

| 150 | 0.821 | 82.1 |

| 200 | 0.865 | 86.5 |

| 250 | 0.893 | 89.3 |

| 300 | 0.912 | 91.2 |

Data derived from studies on Isatin-β-thiosemicarbazone derivatives. researchgate.net

Advanced Applications in Chemical Sciences

Catalysis and Reaction Development

Exploration of 1-Chloro-2,3-indoledione as Ligands or Precursors in Catalytic Systems

The direct application of this compound as a ligand or precursor in catalytic systems is an area of emerging research. The isatin (B1672199) scaffold is recognized for its utility in chemical synthesis, and modifications to its structure are a key strategy in developing new chemical entities.

While direct studies detailing this compound's role as a ligand are not widely available, research on related chlorinated isomers provides context for the catalytic potential of this class of molecules. For instance, 5-chloroisatin (B99725), an isomer of this compound, serves as a substrate in catalyzed reactions to produce more complex molecules. In one such study, Cu/NiO nanoparticles were successfully used as catalysts for the synthesis of isatin-based chalcones, utilizing 5-chloroisatin as a starting material. nih.gov Furthermore, the isatin core can undergo clean oxidation to isatoic anhydride, a valuable industrial compound, through reactions catalyzed by agents like organoselenium. nih.gov These examples highlight the role of the isatin framework in catalyst-driven transformations, suggesting a potential avenue for future exploration into the specific catalytic activities of the N-chloro derivative.

Materials Science and Engineering

Investigation of Incorporation into Polymer Architectures

The investigation into incorporating the this compound moiety into polymer architectures remains a specialized field. The unique chemical properties of the isatin ring system, including its rigidity and potential for hydrogen bonding, make it an interesting candidate for polymer science. However, direct polymerization or incorporation of this compound into polymer backbones is not extensively documented in current scientific literature. The reactivity of the N-chloro bond may present specific challenges and opportunities in the design of novel polymers, representing a potential area for future research and development in materials science.

Research into Applications in Corrosion Inhibition

Research into the specific application of this compound as a corrosion inhibitor is not prominently featured in available scientific studies. While the broader family of heterocyclic compounds, including isatin derivatives, is known for its potential in corrosion inhibition, dedicated research focusing on the N-chloro variant is limited. Studies have extensively documented the effectiveness of various N-substituted derivatives of 5-chloroisatin as corrosion inhibitors for metals in acidic environments, but this research does not extend to this compound itself. Therefore, its efficacy and mechanism as a corrosion inhibitor remain an uninvestigated topic.

Design and Synthesis of Complex Heterocyclic Systems

Utilization as Versatile Building Blocks in Multi-Step Organic Synthesis

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in synthetic organic chemistry, widely regarded as a privileged structure for the synthesis of a vast array of heterocyclic compounds. nih.govsigmaaldrich.com Isatins are exceptionally versatile substrates, serving as precursors for the synthesis of diverse and complex molecules, including indoles and quinolines, which are often core structures in drug development. researchgate.net

Chlorinated derivatives of isatin are particularly valuable as they introduce a key functional group that can be used to modulate the electronic and steric properties of the final product. The isomer, 5-chloroisatin, is frequently used as a starting material. bdpsjournal.orgbanglajol.info It undergoes various reactions, such as N-alkylation, to produce a series of new derivatives with significant synthetic potential. slideshare.netresearchgate.net This versatility allows chemists to construct large libraries of complex molecules from a common chlorinated isatin core.

While the isatin framework and its C5-chloro isomer are well-established as versatile building blocks, the specific utility of this compound in multi-step synthesis is less commonly detailed. Its reactive N-Cl bond makes it more suited for specific chlorination reactions rather than as a general-purpose scaffold for building complex heterocyclic systems in the same manner as its parent compound, isatin, or its 5-chloro isomer.

Development of Novel Synthetic Methodologies Based on the this compound Scaffold

The this compound scaffold, a prominent member of the isatin family of compounds, has garnered significant attention in the field of organic synthesis. Its unique structural features and inherent reactivity have made it a valuable building block for the development of novel synthetic methodologies, leading to the construction of complex molecular architectures, particularly heterocyclic and spirocyclic systems. The strategic placement of a chlorine atom on the nitrogen of the indole (B1671886) ring, in conjunction with the adjacent carbonyl groups, imparts distinct chemical properties that have been exploited in a variety of innovative synthetic transformations.

One of the most fruitful areas of research has been the utilization of the this compound scaffold in cycloaddition reactions. These reactions provide a powerful tool for the stereoselective synthesis of intricate polycyclic systems in a single step. For instance, derivatives of this scaffold have been extensively employed in [3+2] cycloaddition reactions to generate a diverse library of spirooxindoles. These reactions typically involve the in-situ generation of an azomethine ylide from an isatin derivative and an amino acid, which then undergoes a cycloaddition with a dipolarophile.

A notable example of this methodology involves the reaction of N-substituted-5-chloroisatins with (E)-2-oxo-3-(triphenyl-λ⁵-phosphanylidene)propyl carboxylates. This approach has led to the successful synthesis of a series of novel spiro[indole-3,2'-pyrrole] derivatives. The reaction proceeds with high diastereoselectivity, affording the corresponding spirooxindoles in good to excellent yields. The versatility of this method is demonstrated by its tolerance of a range of substituents on both the isatin core and the dipolarophile.

| Entry | R¹ | R² | Product | Yield (%) | d.r. |

| 1 | H | Ph | 4a | 85 | >99:1 |

| 2 | H | 4-MeC₆H₄ | 4b | 88 | >99:1 |

| 3 | H | 4-FC₆H₄ | 4c | 82 | >99:1 |

| 4 | Me | Ph | 4d | 92 | >99:1 |

| 5 | Me | 4-MeC₆H₄ | 4e | 95 | >99:1 |

| 6 | Bn | Ph | 4f | 90 | >99:1 |

Furthermore, the this compound scaffold has been instrumental in the development of multicomponent reactions for the synthesis of complex heterocyclic systems. A three-component reaction between 5-chloroisatin, a terminal alkyne, and sodium azide, catalyzed by copper(I), has been shown to be a highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles linked to the isatin core. This "click" chemistry approach is characterized by its high yields, mild reaction conditions, and broad substrate scope.

| Entry | R | Product | Yield (%) |

| 1 | Ph | 3a | 85 |

| 2 | 4-MeOC₆H₄ | 3b | 88 |

| 3 | 4-ClC₆H₄ | 3c | 92 |

| 4 | n-Bu | 3d | 78 |

| 5 | c-Hex | 3e | 81 |

Beyond cycloaddition and multicomponent reactions, emerging research focuses on leveraging the unique reactivity of the N-Cl bond in this compound for novel synthetic transformations. The N-Cl moiety can act as a source of electrophilic chlorine or as a precursor to a nitrogen-centered radical, opening up new avenues for C-H functionalization and other bond-forming reactions. While still a developing area, the potential for this compound to serve as a versatile reagent in these contexts is significant. For example, analogous N-chloroamides have been successfully employed in site-selective C-H chlorination reactions, suggesting a promising future for the application of the this compound scaffold in the development of highly selective and efficient synthetic methodologies.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

While extensive NMR data is available for various isomers of chloro-isatin substituted on the aromatic ring bdpsjournal.orgbanglajol.infonih.govnih.gov, specific experimental ¹H and ¹³C NMR data for 1-Chloro-2,3-indoledione are not widely reported in the surveyed scientific literature. However, the expected spectral characteristics can be predicted based on the known structure of the isatin (B1672199) core and the electronic effects of N-chlorination.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exclusively show signals in the aromatic region. Unlike the parent compound, isatin, this compound lacks the N-H proton, meaning the characteristic downfield singlet (typically >10 ppm) for the lactam proton will be absent banglajol.info. The spectrum would feature four distinct signals corresponding to the four protons on the benzene (B151609) ring. These protons would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) due to spin-spin coupling with their neighbors. The chemical shifts would be influenced by the electron-withdrawing nature of the adjacent dicarbonyl system.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct carbon signals, consistent with the molecule's structure. Two of these signals would appear significantly downfield, characteristic of the carbonyl carbons of the ketone (C3) and the lactam (C2) oregonstate.edulibretexts.org. The presence of the electronegative chlorine atom attached to the nitrogen is expected to influence the chemical shift of these carbonyl carbons compared to isatin. The remaining six signals would be found in the aromatic region (typically 110-150 ppm), corresponding to the carbons of the fused benzene ring libretexts.org. Quaternary carbons, such as C3a and C7a, are expected to show signals of lower intensity youtube.com.

| Predicted NMR Data for this compound | |

| Technique | Predicted Chemical Shift (δ) / ppm |

| ¹H NMR | 7.0 - 8.0 (4H, multiplet, Ar-H) |

| Absent (N-H) | |

| ¹³C NMR | ~180 (C=O, C3-ketone) |

| ~160 (C=O, C2-lactam) | |

| 110 - 150 (6C, Aromatic) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The National Institute of Standards and Technology (NIST) has cataloged IR spectrum data for this compound nist.gov. The spectrum is dominated by the characteristic absorption bands of the α-keto-lactam system. A key feature of the isatin core is the presence of two distinct carbonyl (C=O) stretching bands due to asymmetric and symmetric stretching modes. The N-chloro substitution would modify the electronic environment and thus the precise frequencies of these bands compared to isatin banglajol.info. Other significant absorptions include those from the aromatic ring.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=O Stretch (Ketone & Lactam) | 1780 - 1730 |

| Aromatic C=C Stretch | 1620 - 1450 |

| C-N Stretch | 1300 - 1200 |

| N-Cl Stretch | 800 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and structural fragments of this compound. Electron ionization (EI) mass spectrum data for this compound is available from the NIST database nist.gov.

The molecular ion peak is expected to appear as a characteristic doublet, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For a molecular formula of C₈H₄ClNO₂, the expected peaks would be at m/z 181 and 183.

The fragmentation pattern is a key tool for structural confirmation. Based on studies of similar N-chlorinated isatins, the fragmentation of this compound is expected to proceed through characteristic losses of small, stable molecules or radicals researchgate.net. Common fragmentation pathways in isatin derivatives include the sequential loss of carbon monoxide (CO) molecules nih.govnih.gov.

| Predicted Mass Spectrometry Data for this compound | |

| m/z | Assignment |

| 181 / 183 | [M]⁺, Molecular ion |

| 153 / 155 | [M - CO]⁺ |

| 146 | [M - Cl]⁺ |

| 125 / 127 | [M - 2CO]⁺ |

| 90 | [C₆H₄N]⁺ |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography allows for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. While crystal structures for several ring-chlorinated isomers, such as 4-chloro-1H-indole-2,3-dione and 6-chloro-1H-indole-2,3-dione, have been reported researchgate.netresearchgate.net, a specific crystal structure for this compound was not found in the surveyed literature.

The reported structures of related chloro-isatins reveal that the fused bicyclic indole-2,3-dione core is nearly planar researchgate.netresearchgate.net. In the crystal lattice, these molecules are often stabilized by intermolecular interactions, such as hydrogen bonding (in N-H containing isomers) and halogen-oxygen interactions. For this compound, it can be inferred that the molecule would adopt a similar planar conformation, and its crystal packing would be influenced by dipole-dipole interactions and potential C-H···O or Cl···O close contacts.

Chromatographic Techniques for Separation, Analysis, and Purification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation, analysis, and purification of this compound. Although a specific, standardized HPLC method for this compound is not detailed in the literature, general methods for indole (B1671886) derivatives are widely applicable nih.gov.

A common approach would involve reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase, such as a C8 or C18 silica-based column, is used. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient separation from starting materials, byproducts, or degradation products. Detection is typically achieved using a UV detector, set to a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. This technique is invaluable for assessing the purity of a sample and for isolating the pure compound on a preparative scale.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Routes

The synthesis of isatin (B1672199) and its derivatives has traditionally relied on methods that can be resource-intensive and generate hazardous waste. nih.govbiomedres.us In line with the principles of green chemistry, a major future direction is the development of environmentally benign synthetic protocols for 1-Chloro-2,3-indoledione and related compounds. mdpi.comresearchgate.net Research is shifting away from classical procedures like the Sandmeyer process, which often involves harsh conditions and produces significant waste, towards more sustainable alternatives. nih.gov

Emerging green synthetic strategies focus on several key areas:

Microwave-Assisted Synthesis: Microwave irradiation is a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netthieme-connect.com This technique has been successfully applied to various steps in the synthesis of isatin derivatives, including N-alkylation and cyclization reactions. thieme-connect.comresearchgate.net

Solvent-Free and Aqueous Media Reactions: Reducing or eliminating the use of volatile organic solvents is a cornerstone of green chemistry. mdpi.com Future syntheses will likely explore solvent-free conditions, such as grinding techniques, or the use of water as a reaction medium. nih.govimpactfactor.org

Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts is another crucial area. This includes exploring solid acid catalysts, ionic liquids, and photocatalysts that can replace traditional, more hazardous reagents. nih.gov An environmentally benign method for synthesizing N-alkylated isatins, for instance, involves the oxidation of indoles using molecular oxygen as the oxidant in the presence of a photosensitizer. nih.gov

These approaches not only minimize the environmental impact but also often lead to more efficient and atom-economical synthetic pathways. nih.gov

| Parameter | Conventional Methods (e.g., Sandmeyer) | Green/Sustainable Methods |

|---|---|---|

| Reaction Time | Several hours to days impactfactor.org | Minutes to a few hours thieme-connect.comimpactfactor.org |

| Energy Source | Thermal/Electric Heating impactfactor.org | Microwave Irradiation, Ultrasonic Waves mdpi.comimpactfactor.org |

| Solvents | Often requires harsh acids (e.g., H₂SO₄) and organic solvents nih.gov | Solvent-free, water, ionic liquids mdpi.comnih.gov |

| Byproducts/Waste | Significant generation of hazardous waste | Reduced waste generation, higher atom economy nih.gov |

Unveiling Novel Reactivity Patterns and Chemical Transformations

This compound is a versatile building block in organic synthesis due to its reactive dicarbonyl system and the presence of a halogenated aromatic ring. researchgate.netcalstate.edu Future research will continue to explore its reactivity to construct novel and complex molecular architectures.

Key areas of emerging research in its chemical transformations include:

Cycloaddition Reactions: 1,3-Dipolar cycloaddition reactions are a powerful tool for synthesizing five-membered heterocyclic rings. N-alkenyl or N-alkynyl derivatives of 5-chloroisatin (B99725) can act as dipolarophiles, reacting with nitrile oxides and other 1,3-dipoles to create complex spirocyclic systems with high regioselectivity. researchgate.netinternationaljournalssrg.org The development of intramolecular "click" cycloadditions is another promising avenue for creating fused triazole ring systems. nih.gov

Condensation and Multi-Component Reactions (MCRs): The C-3 carbonyl group of this compound is highly reactive and readily undergoes condensation with various amines to form Schiff bases. uobaghdad.edu.iq These intermediates are valuable for further transformations. MCRs, which combine three or more reactants in a single step, offer an efficient way to build molecular diversity. nih.gov Using chloroisatin in MCRs can lead to the rapid synthesis of complex heterocyclic libraries, such as spirooxindoles. nih.govnih.gov

N-Alkylation and Functionalization: The nitrogen atom of the indole (B1671886) ring can be readily alkylated, allowing for the introduction of various functional groups. researchgate.net This modification is crucial for tuning the molecule's electronic and steric properties, which in turn influences its biological activity and reactivity in subsequent steps. researchgate.netresearchgate.net

These novel transformations expand the synthetic utility of this compound, providing access to new classes of compounds for various applications. researchgate.net

| Reaction Type | Reactants | Product Type | Significance |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | 1-allyl-5-chloroindoline-2,3-dione (B4394322), 4-Chlorobenzaldoxime internationaljournalssrg.org | Spiroisoxazoline-indolinedione | Creates complex spirocyclic structures with high regioselectivity. internationaljournalssrg.org |

| Condensation | 7-chloroisatin (B1582877), Aromatic amines uobaghdad.edu.iq | Schiff Bases (Imines) | Forms key intermediates for further synthesis of spiro compounds. uobaghdad.edu.iq |

| Cyclocondensation | 5-chloroisatin 3-thiosemicarbazone thieme-connect.com | 8-chloro-1,2,4-triazino[5,6-b]indole-3-thiol | Builds fused heterocyclic ring systems. thieme-connect.com |

| N-Alkylation | 5-Chloroisatin, Propargyl bromide researchgate.net | N-propargyl-5-chloroisatin | Introduces functionalities for further reactions like click chemistry. researchgate.net |

Integration of Advanced Computational Studies for Predictive Molecular Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound derivatives, advanced computational studies are set to play a pivotal role in several areas:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to study the electronic structure and reactivity of this compound. internationaljournalssrg.orgrsc.org These studies can elucidate reaction mechanisms, predict the regioselectivity of reactions like cycloadditions, and help in understanding the stability of different isomers. internationaljournalssrg.org

Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking is used to predict the binding affinity and orientation of a molecule within the active site of a biological target. nih.govmdpi.combohrium.com This in silico approach allows for the virtual screening of large libraries of this compound derivatives against various protein targets, identifying promising candidates for further experimental investigation. bohrium.comnih.gov

ADME/Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of new compounds. nih.govmdpi.com This early-stage assessment helps in prioritizing compounds with favorable pharmacokinetic and safety profiles, reducing the likelihood of late-stage failures in drug development. nih.gov

By integrating these computational methods, researchers can accelerate the design-synthesis-testing cycle, making the discovery of new molecules based on the this compound scaffold more efficient and targeted. mdpi.com

Interdisciplinary Research Collaborations within Chemical Sciences

The inherent versatility of the this compound scaffold makes it a subject of interest across multiple disciplines within the chemical sciences and beyond. Future breakthroughs will increasingly rely on collaborations that bridge these different areas of expertise.

Medicinal Chemistry and Chemical Biology: The broad spectrum of biological activities reported for isatin derivatives necessitates close collaboration between synthetic organic chemists and chemical biologists. irapa.org Synthetic chemists can design and create novel derivatives of this compound, while biologists can evaluate their efficacy against targets like cancer cells, bacteria, or viruses, providing crucial feedback for structure-activity relationship (SAR) studies. biomedres.uscalstate.edu

Materials Science: Isatin derivatives have applications beyond medicine, for example, as corrosion inhibitors and in the dye industry. nih.govresearchgate.net Collaborations between organic chemists and material scientists could lead to the development of new functional materials, such as advanced coatings, sensors, or organic electronics, leveraging the unique electronic and structural properties of the chloroisatin core.

Computational and Experimental Chemistry: The synergy between computational and experimental chemists is vital. nih.gov Theoretical predictions from computational studies can guide experimental efforts, suggesting which synthetic targets are most promising or which reaction conditions are optimal. internationaljournalssrg.org Conversely, experimental results provide the necessary validation and data to refine and improve computational models. rsc.org

Such interdisciplinary collaborations are essential for translating fundamental chemical knowledge about this compound into practical applications that address significant scientific and societal challenges.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 1-Chloro-2,3-indoledione to ensure purity and structural integrity?

- Methodological Answer : Synthesis should follow protocols optimized for halogenated indole derivatives, such as chlorination of 2,3-indoledione using POCl₃ or SOCl₂ under anhydrous conditions. Characterization requires a combination of spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns and chlorine integration .

- X-ray crystallography for unambiguous structural determination, as demonstrated for structurally similar chloro-indole compounds .

- HPLC or GC-MS to validate purity (>95%), with retention times compared to standards .

- Reproducibility Tip : Detailed experimental procedures, including solvent choices and reaction times, must be documented in the main manuscript or supplementary materials to enable replication .

Q. How can researchers assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria?

- Methodological Answer : Use standardized microbial assays:

- Broth microdilution to determine minimum inhibitory concentrations (MICs) against reference strains (e.g., S. aureus for Gram-positive, E. coli for Gram-negative) .

- Agar diffusion assays to compare zone-of-inhibition diameters with positive controls (e.g., ciprofloxacin) .

- Protein-binding assays (e.g., Bradford assay ) to quantify interactions with bacterial targets like DNA gyrase, a validated antibiotic target .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported antimicrobial efficacy of this compound across different studies?

- Methodological Answer : Address discrepancies through:

- Strain-specific variability testing : Expand microbial panels to include clinical isolates and assess efflux pump activity (e.g., using phenylalanine-arginine β-naphthylamide to inhibit pumps) .

- Dose-response profiling : Compare MIC values under varying pH and nutrient conditions to identify environmental influences on activity .

- Mechanistic redundancy checks : Use fluorescence-based ATPase assays or gel electrophoresis to confirm DNA gyrase inhibition, ruling off-target effects .

Q. How do molecular docking simulations support the understanding of this compound's interaction with bacterial targets like DNA gyrase?

- Methodological Answer :

- Target preparation : Retrieve DNA gyrase structures (e.g., PDB ID 1KZN) from the RCSB Protein Data Bank .

- Ligand optimization : Generate 3D conformers of this compound using software like MOE and assign partial charges via semi-empirical methods.

- Docking protocols : Perform rigid/flexible docking (e.g., AutoDock Vina) to calculate binding energies (ΔG) and identify key residues (e.g., Asp73, Ala47 in gyrase) involved in hydrogen bonding or hydrophobic interactions .

- Validation : Cross-reference docking poses with mutagenesis data or co-crystal structures of analogous inhibitors .

Data Presentation and Reproducibility Guidelines

- Experimental Documentation : Follow journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry ) to separate primary data (main text) from extensive characterization (supplementary materials).

- Conflict Resolution : Use statistical tools (e.g., ANOVA with post-hoc tests) to analyze biological replicates and address outliers .

- Ethical Compliance : Disclose all assay conditions (e.g., cell culture media, incubation temperatures) to ensure comparability between studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.